4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
4-(2,6-dimethylpyridin-3-yl)oxypiperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.2ClH/c1-9-3-4-11(10(2)15-9)18-13(12(16)17)5-7-14-8-6-13;;/h3-4,14H,5-8H2,1-2H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOJYYBCZOITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2(CCNCC2)C(=O)O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, with the molecular formula CHClNO and a molecular weight of 323.22 g/mol, features a piperidine ring substituted with a pyridine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Its structural features suggest potential activity as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Research indicates that compounds with similar structures often exhibit properties such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis.
- CNS Activity : The piperidine structure is known for its role in central nervous system (CNS) modulation.
Pharmacological Studies
Recent studies have focused on the synthesis and evaluation of related piperidine derivatives. For instance, one study synthesized several piperidinothiosemicarbazone derivatives and evaluated their activity against M. tuberculosis. The findings indicated that certain modifications in the piperidine ring significantly enhanced antimicrobial potency, suggesting that similar strategies could be applied to this compound to optimize its biological effects .
Case Studies and Findings
-
Antitubercular Activity :
- In studies involving pyridine derivatives, compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of M. tuberculosis.
- Such findings underscore the potential of this compound in developing new antitubercular agents .
- CNS Effects :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Levocetirizine dihydrochloride, an antihistamine, shares the dihydrochloride salt feature but includes a benzylpiperazine moiety, emphasizing the role of nitrogen-containing heterocycles in pharmacological activity .
Key Observations :
- Limited toxicological data for 4-(diphenylmethoxy)piperidine hydrochloride highlight the need for further testing, particularly for repeated-dose toxicity .
- Levocetirizine’s established safety profile contrasts with the lack of data for the other compounds, underscoring the importance of structural modifications in toxicity .
Regulatory and Compliance Status
Key Observations :
Preparation Methods
Synthesis of Piperidinecarboxylate Intermediates
The intermediate ethyl 1-(2-chloroethyl)piperidine-4-carboxylate can be synthesized by reacting 1-bromo-2-chloroethane with ethyl isonipecotate in the presence of potassium carbonate in acetone solvent. This step is optimized to achieve a high yield (~66%) and minimize by-products such as diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).
The process avoids harsh conditions and toxic reagents, enhancing safety and scalability.
Formation of the Pyridinyl Ether Linkage
The coupling of the 2,6-dimethyl-3-pyridinyl moiety to the piperidine ring is typically achieved via nucleophilic substitution or ether formation reactions. This step often requires activation of the hydroxyl or halide group and use of suitable bases or catalysts.
Solvents such as methanol, ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly employed to facilitate this reaction.
Hydrolysis to Carboxylic Acid
Hydrolysis of ester intermediates to the corresponding carboxylic acid is performed under controlled conditions using bases such as sodium hydroxide or potassium hydroxide, or acids like hydrochloric acid.
The hydrolysis is conducted in solvents including water, methanol, ethanol, or mixtures thereof, at temperatures ranging from 0°C to ~70°C. Reaction times vary from 1 to 12 hours depending on conditions.
For example, a typical hydrolysis involves stirring the ester with aqueous sodium hydroxide at about 50°C for 1 hour, followed by acidification to pH ~1.5 with hydrochloric acid to precipitate the acid form.
Formation of the Dihydrochloride Salt
The final compound is isolated as a dihydrochloride salt by treatment with concentrated hydrochloric acid.
The salt formation improves the compound’s crystallinity, purity, and handling properties.
The process involves dissolving the free acid in an alcoholic solvent (ethanol or isopropanol), adding hydrochloric acid, and then cooling the solution to precipitate the dihydrochloride salt. The solid is filtered, washed, and dried under vacuum at 55-60°C.
Process Parameters and Conditions
Research Findings and Optimization Notes
Yield and Purity: Optimized conditions for intermediate synthesis and hydrolysis lead to improved yields and purity of the final dihydrochloride salt. Avoiding harsh reagents and controlling pH during hydrolysis are key factors.
Crystallinity: The dihydrochloride salt exhibits consistent crystallinity and chemical purity when prepared under controlled temperature and solvent conditions. This is crucial for pharmaceutical applications.
Solvent Choice: The choice of solvent impacts reaction rate, yield, and ease of purification. Alcoholic solvents are preferred for salt formation due to their ability to dissolve the free acid and facilitate crystallization.
Scalability: The described processes avoid toxic or corrosive reagents and high temperatures, making them amenable to scale-up for industrial production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
